2'-F-dU Phosphoramidite
Overview
Description
The 2'-F-dU (2'-fluoro-2'-deoxyuridine) phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides with enhanced properties. The incorporation of 2'-F-dU into oligonucleotides can lead to increased stability of the duplexes formed with complementary nucleic acids, as well as resistance to enzymatic hydrolysis . This modification is of particular interest in the development of diagnostic and therapeutic applications, such as antisense oligonucleotides.
Synthesis Analysis
The synthesis of oligonucleotides containing 2'-F-dU involves the use of phosphoramidite chemistry. An efficient interphase amidite transfer reaction is employed, where the 3'-amino group of solid phase-supported 2'-fluoro-2'-deoxynucleoside acts as an acceptor, and 5'-diisopropylamino phosphoramidite serves as a donor in a tetrazole-catalyzed exchange reaction . The subsequent oxidation with aqueous iodine results in the formation of an internucleoside phosphoramidate diester.
Molecular Structure Analysis
The molecular structure of 2'-F-dU phosphoramidite-modified oligonucleotides does not cause significant perturbation to the overall DNA structure, as evidenced by crystallography studies. For example, the incorporation of a selenium derivative of a similar modified nucleoside into DNA and RNA did not significantly alter the structure, suggesting that modifications like 2'-F-dU are likely to be similarly accommodating .
Chemical Reactions Analysis
Chemical reactions involving 2'-F-dU-modified oligonucleotides demonstrate their compatibility with DNA synthesis and enzymatic processes. The modified nucleoside can be incorporated into oligonucleotides using standard DNA synthesis methods, and the resulting oligonucleotides can be completely digested enzymatically to yield the expected products . Furthermore, the presence of 2'-F-dU within the recognition sequence of restriction endonucleases can affect the cleavage rate, indicating that the modification can influence enzyme-substrate interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-F-dU-modified oligonucleotides are notable for their enhanced stability and resistance to degradation. Duplexes containing 2'-F-dU exhibit increased melting temperatures (Tm) and are more stable in acidic media compared to their unmodified counterparts . Additionally, the presence of 2'-F-dU can lead to a higher cooperativity of melting when one strand of a duplex is fully substituted with the modified nucleoside . These properties suggest that 2'-F-dU phosphoramidite is a valuable modification for improving the stability and longevity of oligonucleotides in various applications.
Scientific Research Applications
Oligonucleotide Synthesis
2'-F-dU Phosphoramidite plays a crucial role in the synthesis of oligonucleotides. For example, the synthesis of oligonucleotides containing nucleotide analogs, such as ethynylfluorobenzene, uses similar phosphoramidites. This process is essential for creating duplexes with higher melting points, demonstrating the potential of these modified oligonucleotides in various applications (Griesang & Richert, 2002).
Antisense Properties
The synthesis of fluoro cyclohexenyl nucleic acid (F-CeNA) involving 2'-fluoro cyclohexenyl pyrimidine phosphoramidites showcases an application in biophysical, structural, and biological realms. This synthesis leads to oligonucleotides with significant stability against enzymatic digestion and potential for antisense applications, highlighting the relevance of similar phosphoramidite derivatives in therapeutic research (Seth et al., 2012).
Enhanced Stability of RNA
The incorporation of 2'-F-dU Phosphoramidite analogs in RNA strands can enhance their stability. Research on 2'-Fluorinated Northern methanocarbacyclic (2'-F-NMC) nucleosides and phosphoramidites shows increased stability against exonucleolytic degradation, which is crucial for potential therapeutic applications (Akabane-Nakata et al., 2019).
Peptide-Oligonucleotide Conjugation
The synthesis of oligonucleotides containing cysteine residues using phosphoramidites is an essential step in the preparation of peptide-oligonucleotide conjugates. This method opens doors for various biochemical applications, including drug delivery systems (Stetsenko & Gait, 2000).
Epigenetic Research
In epigenetics, synthesizing DNA segments with epigenetic nucleosides is crucial. The development of phosphoramidite building blocks enables the insertion of epigenetic bases into DNA, thus aiding in the study of epigenetics and DNA modifications (Schröder et al., 2014).
NMR Spectroscopy
Phosphoramidite derivatives are used to synthesize oligonucleotides for NMR spectroscopic detection of DNA and RNA structures, providing valuable insights into nucleic acid conformation and interactions (Granqvist & Virta, 2014).
Future Directions
The addition of 2’-F-RNA residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA . This stabilization is additive at approximately 2° per residue . This compares favorably with 2’-OMe-RNA at around 1.5° and RNA at 1.1° per residue . This suggests that 2’-F-dU Phosphoramidite could play a significant role in the future development of more stable and efficient oligonucleotides.
properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,53?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQPAYRJJMYQX-DJTPZYMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46FN4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430990 | |
Record name | 2'-F-dU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-F-dU Phosphoramidite | |
CAS RN |
146954-75-8 | |
Record name | 2'-F-dU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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